

Spectroscopic Profile of 3-Ethyl-2-methylhexane: A Technical Guide

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Compound of Interest

Compound Name: **3-Ethyl-2-methylhexane**

Cat. No.: **B097986**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Ethyl-2-methylhexane** (CAS No. 16789-46-1). Due to the limited availability of public experimental data, this document presents a combination of experimental mass spectrometry data and computationally predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The methodologies described are based on established protocols for the spectroscopic analysis of alkanes.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for the structural elucidation of **3-Ethyl-2-methylhexane**.

Mass Spectrometry (MS)

The electron ionization mass spectrum of **3-Ethyl-2-methylhexane** is characterized by a molecular ion peak and a series of fragment ions resulting from the cleavage of C-C bonds. The fragmentation pattern is typical for branched alkanes, with the most abundant peaks corresponding to the most stable carbocations that can be formed.

m/z	Relative Intensity (%)	Assignment
43	100	[C3H7] ⁺ (Base Peak)
57	~80	[C4H9] ⁺
84	~30	[C6H12] ⁺
128	Low	[C9H20] ⁺ (Molecular Ion)

Note: Relative intensities are approximate and based on the visual inspection of the NIST mass spectrum. A complete peak list with precise intensities is not publicly available.

Predicted ¹³C Nuclear Magnetic Resonance (NMR)

The predicted ¹³C NMR spectrum of **3-Ethyl-2-methylhexane** shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are in the typical aliphatic region.

Atom Number*	Predicted Chemical Shift (ppm)	Multiplicity
1	11.5	Quartet
2	14.3	Quartet
3	15.8	Quartet
4	24.9	Triplet
5	29.8	Triplet
6	34.5	Triplet
7	44.7	Doublet
8	47.1	Doublet
9	20.9	Quartet

Note: This data is predicted and should be used as a reference. Actual experimental values may vary. Atom numbering is for assignment purposes and may not follow IUPAC nomenclature.

Predicted ^1H Nuclear Magnetic Resonance (NMR)

The predicted ^1H NMR spectrum of **3-Ethyl-2-methylhexane** is complex due to the presence of multiple, structurally similar alkyl groups, leading to significant signal overlap in the upfield region (typically 0.8-1.6 ppm). The presence of two chiral centers at C2 and C3 can also lead to diastereotopic protons, further complicating the spectrum.

Proton Environment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constants (Hz)
CH ₃ (primary)	0.8 - 0.9	Triplet/Doublet	~7
CH ₂ (secondary)	1.1 - 1.4	Multiplet	-
CH (tertiary)	1.4 - 1.6	Multiplet	-

Note: This data is a generalized prediction. Due to the complexity and overlapping signals, a detailed assignment of individual proton resonances without experimental 2D NMR data is not feasible.

Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum of **3-Ethyl-2-methylhexane** is characteristic of a saturated alkane, showing absorptions corresponding to C-H stretching and bending vibrations.

Frequency (cm ⁻¹)	Intensity	Vibrational Mode
2850 - 2960	Strong	C-H stretch (CH, CH ₂ , CH ₃)
1450 - 1470	Medium	C-H bend (CH ₂)
1370 - 1380	Medium	C-H bend (CH ₃)

Note: This data is predicted. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and other bending vibrations unique to the molecule.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

Mass Spectrometry (Electron Ionization)

- Sample Introduction: A dilute solution of **3-Ethyl-2-methylhexane** in a volatile solvent (e.g., hexane or methanol) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion ($[M]^+$).
- Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, positively charged ions and neutral radicals.
- Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: An electron multiplier detector records the abundance of each ion at a specific m/z value.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **3-Ethyl-2-methylhexane** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal chemical shift reference (0 ppm).
- ^{13}C NMR Spectroscopy:
 - The sample is placed in the NMR spectrometer.

- A standard proton-decoupled ^{13}C NMR experiment is performed. This involves irradiating the protons to remove C-H coupling, resulting in a spectrum with a single peak for each unique carbon atom.
- The data is acquired over a sufficient number of scans to achieve an adequate signal-to-noise ratio, as the natural abundance of ^{13}C is low.

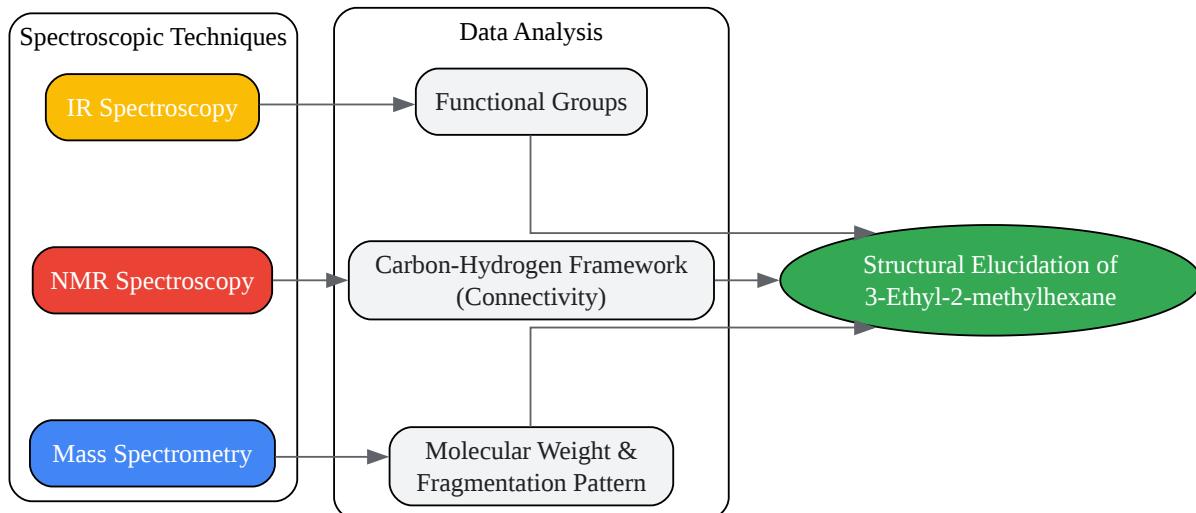
- ^1H NMR Spectroscopy:
 - A standard one-dimensional ^1H NMR spectrum is acquired.
 - The free induction decay (FID) signal is transformed into the frequency domain spectrum.
 - The spectrum is phased, baseline corrected, and referenced to TMS.
 - Integration of the signals provides the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

- Sample Preparation: As **3-Ethyl-2-methylhexane** is a volatile liquid, its IR spectrum can be obtained in the gas phase. The sample is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl).
- Data Acquisition: The gas cell is placed in the sample compartment of an FTIR spectrometer.
- A background spectrum of the empty gas cell is recorded.
- The infrared radiation is passed through the sample, and the transmitted radiation is measured by a detector.
- The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic identification of **3-Ethyl-2-methylhexane**.



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Logical workflow for spectroscopic analysis.

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